4-Methyl-L-phenylalanine
CAS No.: 1991-87-3
Cat. No.: VC21538073
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1991-87-3 |
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Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Standard InChI Key | DQLHSFUMICQIMB-VIFPVBQESA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES | CC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
4-Methyl-L-phenylalanine, with the IUPAC name (2S)-2-amino-3-(4-methylphenyl)propanoic acid, is characterized by its aromatic ring structure with a methyl substituent at the para position. Its molecular formula is C10H13NO2 with a molecular weight of 179.22 g/mol . The compound belongs to the class of phenylalanine derivatives that maintain the stereochemistry of the parent L-phenylalanine while incorporating structural modifications that alter its physical and biochemical properties.
Physical Properties
The physical properties of 4-Methyl-L-phenylalanine are critical for understanding its behavior in various experimental and application contexts. The compound typically appears as a white to almost white crystalline powder . It exhibits limited water solubility, reported as approximately 0.014 g/L at 25°C, making it sparingly soluble in aqueous solutions . This hydrophobicity is consistent with its aromatic structure and is an important consideration for formulation development.
The melting point of 4-Methyl-L-phenylalanine is approximately 271°C, at which point it undergoes decomposition rather than clean melting . This thermal behavior is characteristic of amino acids with aromatic side chains and provides insights into its stability under various processing conditions.
Stereochemical Properties
As an L-amino acid, 4-Methyl-L-phenylalanine possesses a specific optical rotation. The measured specific rotation [α]20D ranges from -8.0 to -11.0 degrees (c=1, 1mol/L HCl) . This optical activity confirms the stereochemical configuration at the alpha carbon atom and is an essential quality control parameter for ensuring the compound's stereochemical purity.
Chemical Properties
The chemical structure of 4-Methyl-L-phenylalanine contains several functional groups that determine its reactivity profile:
Functional Group | Chemical Properties |
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Carboxylic acid | Acidic, forms salts with bases, undergoes esterification |
Primary amine | Basic, undergoes acylation and other nitrogen-based reactions |
Aromatic ring | Undergoes electrophilic aromatic substitution reactions |
Methyl group | Enhances lipophilicity, affects electron density of the aromatic ring |
The presence of both carboxylic acid and amine groups allows 4-Methyl-L-phenylalanine to function as a zwitterion, with the exact charge state dependent on the pH of the environment. This amphoteric behavior influences its solubility and interaction with other molecules in biological systems.
Synthesis and Chemical Modifications
The synthesis of 4-Methyl-L-phenylalanine and its derivatives represents an important area of research with applications in peptide chemistry and pharmaceutical development. While the search results don't provide a specific synthesis route for 4-Methyl-L-phenylalanine itself, we can draw insights from related compounds.
Protected Derivatives
For peptide synthesis applications, 4-Methyl-L-phenylalanine is commonly used in protected forms to control reactivity during coupling reactions. Two common protective derivatives are:
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N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2): This derivative features a benzyloxycarbonyl (Cbz) protecting group on the amino function, with molecular formula C18H19NO4 and molecular weight 313.35 g/mol .
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Fmoc-4-methyl-L-phenylalanine: This derivative employs the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. It has a specific rotation [α]20D of approximately -31 ± 1° (c=1 in DMF) .
These protected forms allow for controlled incorporation of 4-Methyl-L-phenylalanine into peptide sequences while preventing unwanted side reactions of the amino group during synthesis.
Structure-Activity Considerations
The synthesis of phenylalanine analogs with various substituents at different positions on the aromatic ring has been studied to understand structure-activity relationships. Research has shown that the position of substituents on the aromatic ring of phenylalanine derivatives significantly influences their biological activity, particularly their affinity for transporters like LAT1 and LAT2 . The methyl group at the para position in 4-Methyl-L-phenylalanine likely affects its binding characteristics with various biological targets, although specific research on this particular derivative is limited in the provided search results.
Biological Activities and Applications
The unique structural features of 4-Methyl-L-phenylalanine contribute to its various applications in biochemical research and pharmaceutical development.
Peptide Synthesis
4-Methyl-L-phenylalanine serves as a key building block in solid-phase peptide synthesis, allowing researchers to create complex peptides with modified properties . The incorporation of this non-canonical amino acid into peptide sequences can alter several characteristics:
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Increased hydrophobicity due to the additional methyl group
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Modified secondary structure preferences
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Altered receptor binding profiles
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Enhanced stability against enzymatic degradation
These modifications are particularly valuable when designing peptide-based drugs with improved pharmacokinetic properties or specific targeting capabilities.
Drug Development
The unique properties of 4-Methyl-L-phenylalanine make it valuable in pharmaceutical research for developing new drugs, particularly those targeting specific receptors or enzymes . The strategic incorporation of this modified amino acid can influence:
These characteristics are crucial for developing peptide-based therapeutics with improved efficacy and reduced side effects.
Bioconjugation
4-Methyl-L-phenylalanine and its derivatives are used in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules, which enhances drug delivery systems . The specific reactivity of the amino and carboxyl groups, combined with the unique properties conferred by the methylated aromatic ring, makes this compound suitable for creating complex bioconjugates with tailored properties.
Neuroscience Research
The compound plays a role in neuroscience research, particularly in studying neurotransmitter interactions . The structural similarity to phenylalanine and tyrosine, which are precursors to neurotransmitters like dopamine, makes 4-Methyl-L-phenylalanine valuable for investigating neurochemical pathways and developing treatments for neurological disorders.
Industrial Applications
Beyond biomedical research, 4-Methyl-L-phenylalanine has been reported to have applications in absorption liquids on a technical scale for removing acid components such as carbon dioxide and hydrogen sulfide from gases . Additionally, it can be used in buffer solutions to maintain the pH of aqueous liquids at a constant level, although this is less common than its research applications .
Parameter | Typical Specification |
---|---|
Appearance | White to almost white powder or crystals |
Purity (HPLC) | ≥98.0% |
Specific rotation | -8.0 to -11.0° (c=1, 1mol/L HCl) |
Water content | Often specified as part of quality control |
Heavy metals | Typically controlled to low ppm levels |
These specifications ensure the suitability of the product for research and development applications that require high-purity materials.
Structure-Activity Relationships
While specific structure-activity relationship data for 4-Methyl-L-phenylalanine is limited in the provided search results, insights can be drawn from studies on related phenylalanine derivatives.
Comparison with Other Phenylalanine Derivatives
The properties of 4-Methyl-L-phenylalanine can be contextualized by comparing it with other phenylalanine derivatives:
These comparisons highlight how subtle structural modifications to the phenylalanine scaffold can significantly alter biological activity profiles, providing valuable insights for rational drug design.
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